![molecular formula C18H18N4O2S B2974453 5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1322276-42-5](/img/structure/B2974453.png)
5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrimido[4,5-d]pyrimidine family, which is known for its diverse pharmacological properties.
Aplicaciones Científicas De Investigación
Antiproliferative Applications
CCG-30065 has been identified as having potential antiproliferative effects. This means it could inhibit the growth of cells, which is particularly relevant in the context of cancer research. Compounds like CCG-30065 may be used to prevent the spread of cancerous cells by halting their division and proliferation .
Antimicrobial Activity
The structural class to which CCG-30065 belongs, pyrido[2,3-d]pyrimidines, has been associated with antimicrobial properties. This suggests that CCG-30065 could be useful in developing new antibiotics or antiseptic agents capable of combating microbial infections .
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties. CCG-30065 could, therefore, be part of new treatments for reducing inflammation and pain relief .
Hypotensive Properties
CCG-30065 may also have hypotensive effects, which could make it a candidate for the development of new medications to treat high blood pressure. Its ability to potentially lower blood pressure could be significant for cardiovascular health .
Antihistamine Potential
The compound’s class has shown antihistamine activity, suggesting that CCG-30065 could be used in the treatment of allergic reactions by blocking histamine receptors .
PI3K Inhibition for Cancer Therapy
CCG-30065 derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth and survival. This application is particularly relevant in targeted cancer therapies, where inhibiting PI3K can lead to the death of cancer cells .
Tyrosine Kinase Inhibition
Some derivatives of CCG-30065 are known to inhibit protein tyrosine kinases. These enzymes play a role in signal transduction and are targets for cancer treatment due to their involvement in the control of cell growth .
Cyclin-Dependent Kinase Inhibition
CCG-30065 has a structural motif that acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their inhibition is another strategy in the treatment of cancers .
Propiedades
IUPAC Name |
1,3,7-trimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-19-15-14(17(23)22(3)18(24)21(15)2)16(20-12)25-11-7-10-13-8-5-4-6-9-13/h4-10H,11H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUGTPOGIUPRP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)
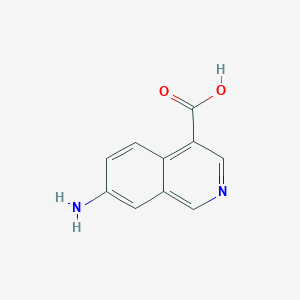
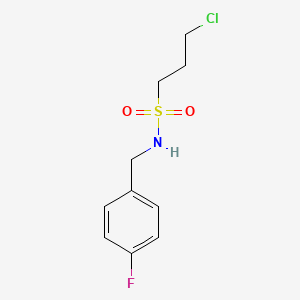
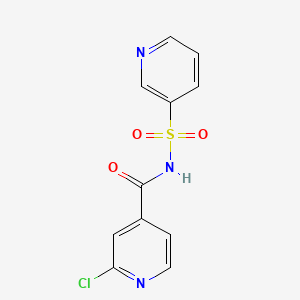
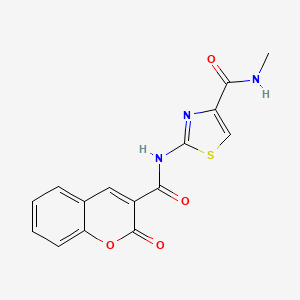
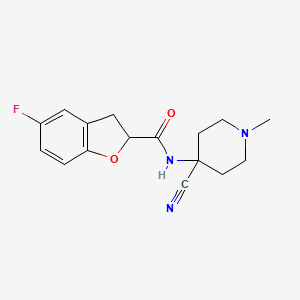
![4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2974381.png)
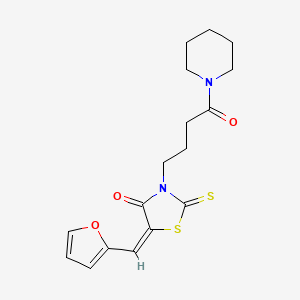
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)
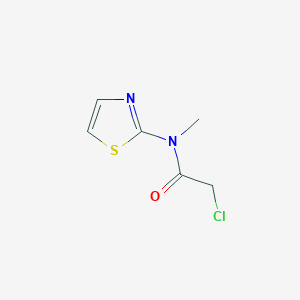
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)
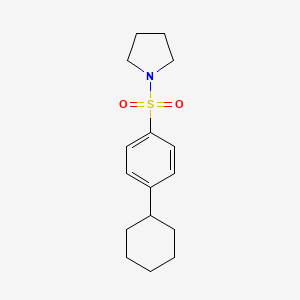
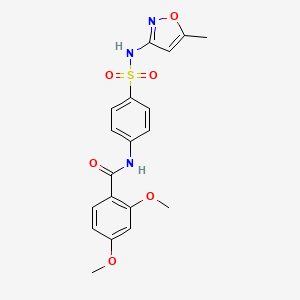
![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)